molecular formula C17H17N5O2 B5719269 N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No. B5719269
M. Wt: 323.35 g/mol
InChI Key: NEHGYDLUHOAUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A is believed to modulate the activity of certain ion channels in the brain, specifically the transient receptor potential cation channel subfamily V member 1 (TRPV1) and the acid-sensing ion channel 3 (ASIC3). By modulating the activity of these channels, N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A may have a neuroprotective effect and may be useful in treating neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro. In addition, N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A has been shown to modulate the activity of certain ion channels in the brain and may have a neuroprotective effect.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A in lab experiments is its potential therapeutic applications in various research fields. However, one limitation is that further research is needed to fully understand the mechanism of action and potential side effects of N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A.

Future Directions

There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A and its potential side effects. Another area of interest is its potential use in cancer research, specifically in developing new treatments for cancer. Overall, there is a need for further research to fully understand the potential applications of N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A in various research fields.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with 4-chlorophenylacetic acid to form an intermediate compound. This intermediate compound is then reacted with sodium azide to form the tetrazole ring, which is further coupled with 3-bromoanisole to form N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A has been found to have potential applications in various research fields, including neuroscience, immunology, and cancer research. It has been shown to modulate the activity of certain ion channels in the brain and has potential use as a therapeutic agent for neurological disorders. Additionally, N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-6-7-16(13(2)8-12)19-17(23)10-24-15-5-3-4-14(9-15)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHGYDLUHOAUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

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